![molecular formula C10H19N B13511356 rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine](/img/structure/B13511356.png)
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine: is a compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[6.1.0]nonane framework provides a rigid and strained structure, which can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine typically involves the formation of the bicyclo[6.1.0]nonane core followed by the introduction of the methanamine group. One common method involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure. The methanamine group can then be introduced through various amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution can lead to a variety of substituted amines.
Scientific Research Applications
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions of rigid bicyclic structures with biological molecules.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate: Used in copper-free click chemistry reactions.
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another derivative used in click chemistry.
Uniqueness: rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine is unique due to its specific methanamine group, which provides distinct reactivity and potential applications compared to other bicyclo[6.1.0]nonane derivatives.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]nonanyl]methanamine |
InChI |
InChI=1S/C10H19N/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-10H,1-7,11H2/t8-,9+,10? |
InChI Key |
CRKTWZGQPZQXHF-ULKQDVFKSA-N |
Isomeric SMILES |
C1CCC[C@H]2[C@H](C2CN)CC1 |
Canonical SMILES |
C1CCCC2C(C2CN)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


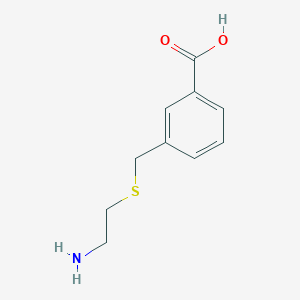
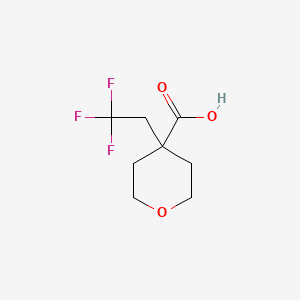
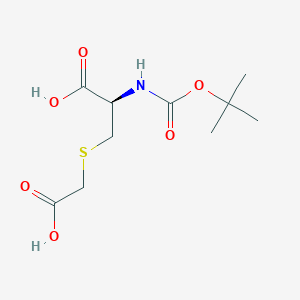
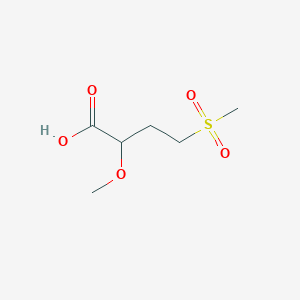
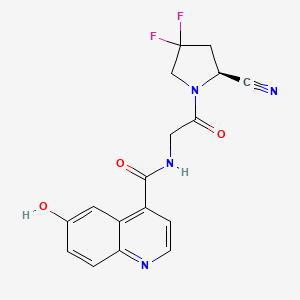
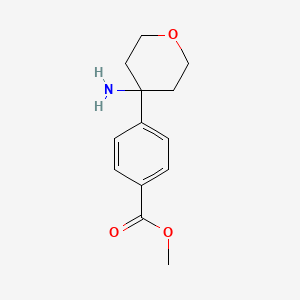
![2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13511328.png)
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)
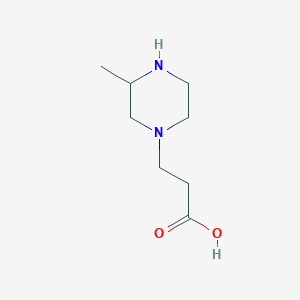
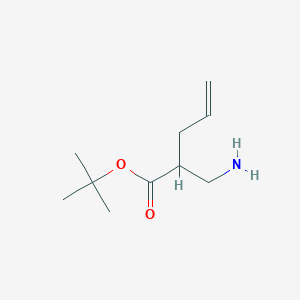
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)
![3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde](/img/structure/B13511353.png)

![(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13511363.png)
